5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6ClFN4 and its molecular weight is 236.63 g/mol. The purity is usually 95%.
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Biological Activity
5-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1159678-22-4) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C10H6ClFN4
- Molecular Weight : 236.63 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various bacterial strains.
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
This compound | 0.22 - 0.25 | Not specified | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |
The compound exhibited bactericidal properties, effectively inhibiting biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The compound was tested against several cancer cell lines, showing promising results:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
HepG2 (liver cancer) | 54.25 | Moderate inhibition |
HeLa (cervical cancer) | 38.44 | Significant inhibition |
A549 (lung cancer) | 193.93 | Lower than positive control |
In particular, the compound demonstrated a selective cytotoxic effect on cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this pyrazole derivative has shown anti-inflammatory properties. In a study evaluating various aminopyrazoles, it was noted that modifications at specific positions could enhance anti-inflammatory activity. The compound exhibited an inhibition value of 97.7% in TNF-alpha release assays at a concentration of 10 mM .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of multiple pyrazole derivatives found that those with halogen substitutions exhibited enhanced activity against gram-positive bacteria. The specific compound under review showed remarkable inhibition zones in agar diffusion tests.
- Cytotoxicity Profiles : In cancer research, the compound was part of a series that underwent structure-activity relationship (SAR) analysis, revealing that specific substitutions at the pyrazole ring significantly influenced cytotoxicity against various cancer cell lines .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
5-amino-1-(2-chloro-4-fluorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVMNINUMETIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178772 | |
Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159678-22-4 | |
Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159678-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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